molecular formula C13H9F3N4O B2520926 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile CAS No. 320425-05-6

2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile

Cat. No.: B2520926
CAS No.: 320425-05-6
M. Wt: 294.237
InChI Key: QNDXOONFGULMES-CLFYSBASSA-N
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Description

2-({[1-Methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile is a synthetic compound with notable interest due to its unique structural properties. This compound features a pyrazole moiety, known for its biological activities and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile typically involves a multi-step reaction process:

  • Formation of the pyrazole core: : This can be achieved by cyclization of suitable hydrazine derivatives with β-diketones under acidic or basic conditions.

  • Functionalization with trifluoromethyl group: : The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) in the presence of a base.

  • Aldol condensation: : The pyrazole derivative is subjected to an aldol condensation with an appropriate benzaldehyde derivative to form the desired compound.

Industrial Production Methods

Industrial production would involve scaling up the laboratory synthesis with optimizations to improve yield, reduce costs, and ensure safety. Continuous flow reactions and the use of automated systems for precise control of reaction conditions are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.

  • Reduction: : Reduction reactions may lead to the formation of reduced analogs with different functional groups.

  • Substitution: : Various substitution reactions, especially on the aromatic ring and the pyrazole core, can be performed to introduce new functionalities.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Reduction can be performed using hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

  • Substitution: : Substitution reactions often use halogenating agents or nucleophilic reagents under specific conditions.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical transformations.

Biology

Biologically, the compound may show activity as an enzyme inhibitor or receptor modulator, making it a candidate for pharmaceutical research.

Medicine

In medicinal chemistry, it may be explored for its potential therapeutic effects, particularly in targeting specific enzymes or pathways involved in diseases.

Industry

Industrially, the compound's stability and reactivity can be harnessed in materials science and as an intermediate in the production of other chemicals.

Mechanism of Action

The exact mechanism of action depends on its target application. In biological systems, it may interact with specific proteins, altering their function. The trifluoromethyl group can enhance binding affinity and selectivity, while the pyrazole moiety can mimic biological substrates or inhibitors.

Comparison with Similar Compounds

Similar Compounds

  • 1-Phenyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide: : Similar pyrazole core, differing in substituents.

  • 4-(Trifluoromethyl)benzonitrile: : Shares the trifluoromethyl and benzonitrile components but lacks the pyrazole moiety.

  • N-(4-cyanophenyl)-1-methyl-5-oxo-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: : Very close structure with slight variations in functional groups.

Uniqueness

The uniqueness of 2-({[1-methyl-5-oxo-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarbonitrile lies in its combined structural elements, which confer specific reactivity and potential biological activity not present in simpler or less functionalized analogs.

This compound, with its intriguing structure, holds promise across multiple fields of research and industry. Its synthesis, reactivity, and applications make it a compound worthy of further exploration and study. Anything more specific you'd like to know?

Properties

IUPAC Name

2-[[2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazol-4-yl]methylideneamino]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3N4O/c1-20-12(21)9(11(19-20)13(14,15)16)7-18-10-5-3-2-4-8(10)6-17/h2-5,7,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAAKWUHWNUQLDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)C=NC2=CC=CC=C2C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001115214
Record name 2-[[[1,5-Dihydro-1-methyl-5-oxo-3-(trifluoromethyl)-4H-pyrazol-4-ylidene]methyl]amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

320425-05-6
Record name 2-[[[1,5-Dihydro-1-methyl-5-oxo-3-(trifluoromethyl)-4H-pyrazol-4-ylidene]methyl]amino]benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001115214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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